molecular formula C26H32N2O4 B14956708 4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14956708
M. Wt: 436.5 g/mol
InChI Key: CDBNLZCWEHOUIS-GYHWCHFESA-N
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Description

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Butoxybenzoyl Group: This step involves the acylation of the pyrrolidine ring with 4-butoxybenzoyl chloride under basic conditions.

    Attachment of the Dimethylaminopropyl Group: This is typically done through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structure.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
  • 4-(4-Ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

4-(4-BUTOXYBENZOYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H32N2O4/c1-4-5-18-32-21-14-12-20(13-15-21)24(29)22-23(19-10-7-6-8-11-19)28(26(31)25(22)30)17-9-16-27(2)3/h6-8,10-15,23,29H,4-5,9,16-18H2,1-3H3/b24-22-

InChI Key

CDBNLZCWEHOUIS-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

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